Differential Physicochemical Properties: 4-Fluoro-2-iodotoluene vs. 4-Chloro-2-iodotoluene and 4-Bromo-2-iodotoluene
In lead optimization, even subtle changes in lipophilicity can profoundly impact a molecule's ADME profile. 4-Fluoro-2-iodotoluene possesses a calculated LogP of 2.74 [1]. This value is notably lower than that of its 4-chloro (LogP 3.25) [2] and 4-bromo (LogP 3.48) [3] analogs, which have higher molecular weights and increased lipophilicity due to the larger halogen atoms. The reduced LogP of the fluorinated compound may translate to improved aqueous solubility and a lower risk of promiscuous binding, making it a preferred starting point for drug discovery programs aiming for favorable pharmacokinetics.
| Evidence Dimension | Lipophilicity (Calculated LogP) |
|---|---|
| Target Compound Data | LogP = 2.74 |
| Comparator Or Baseline | 4-Chloro-2-iodotoluene: LogP = 3.25; 4-Bromo-2-iodotoluene: LogP = 3.48 |
| Quantified Difference | Difference vs. 4-chloro: -0.51; vs. 4-bromo: -0.74 |
| Conditions | Calculated values from authoritative databases (Molbase, ChemicalBook) |
Why This Matters
This quantifiably lower lipophilicity is a key differentiator for medicinal chemists prioritizing compounds with improved drug-likeness and reduced off-target toxicity.
- [1] Molbase. (n.d.). 4-Fluoro-2-iodotoluene. Compound Information. Retrieved from https://qiye.molbase.cn/2177-13194-67-7.html View Source
- [2] Molbase. (n.d.). 4-Chloro-2-iodotoluene. Compound Information. Retrieved from https://qiye.molbase.cn/2177-33184-48-4.html View Source
- [3] Molbase. (n.d.). 4-Bromo-2-iodotoluene. Compound Information. Retrieved from https://qiye.molbase.cn/2177-260558-15-4.html View Source
